Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)-
Overview
Description
Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- is a chemical compound known for its unique structure and properties. It belongs to the family of substituted amphetamines and is characterized by the presence of a bromine atom attached to the phenyl ring. This compound has a molecular formula of C9H12BrN and a molecular weight of 218.10 g/mol. It is used in various fields, including medicinal chemistry, drug development, and neurochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- can be achieved through several methods. One common approach involves the direct condensation of acetamides with ketones . Another method includes the addition of an organometallic reagent to a nitrile followed by quenching the resulting imine with an electrophile . Additionally, transition metal-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, are also employed for the synthesis of this compound .
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- often involves large-scale multistep synthesis processes. These processes typically include the nitration of benzene derivatives, followed by bromination and subsequent conversion of the nitro group to an amine . The use of transition metal catalysts, such as palladium, is common in these industrial methods to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzoic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted aromatic compounds .
Scientific Research Applications
Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- involves its interaction with specific molecular targets and pathways. It is known to participate in electrophilic aromatic substitution reactions, where the bromine atom plays a crucial role in directing the substitution to specific positions on the aromatic ring . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- can be compared with other similar compounds, such as:
2-Bromodiphenylamine: Similar in structure but lacks the methyl group on the amine.
N-(2-Bromophenyl)benzamide: Contains a benzamide group instead of the methyl group.
2-Bromo-N-phenylaniline: Another structurally related compound with different substituents.
The uniqueness of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- lies in its specific substitution pattern and the presence of the methyl group, which influences its reactivity and applications.
Properties
IUPAC Name |
2-bromo-N-[(1S)-1-phenylethyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRJAMPTYSTWNQ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230964 | |
Record name | (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291545-04-5 | |
Record name | (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=291545-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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